(2Z)-6-bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide
Description
(2Z)-6-Bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene (benzopyran) backbone substituted with a bromine atom at position 6, a 3-cyanophenyl imino group at position 2, and a carboxamide moiety at position 3. The Z-configuration of the imino double bond is critical for its stereoelectronic properties . Coumarins are renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, often modulated by substituents on the core structure .
Properties
IUPAC Name |
6-bromo-2-(3-cyanophenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O2/c18-12-4-5-15-11(7-12)8-14(16(20)22)17(23-15)21-13-3-1-2-10(6-13)9-19/h1-8H,(H2,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUMHSKVWULGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Chromene Core : This is achieved through cyclization reactions involving suitable precursors.
- Bromination : The chromene core is brominated using agents like N-bromosuccinimide (NBS).
- Imination : The brominated chromene reacts with 3-cyanobenzaldehyde to form the imine linkage.
- Carboxamidation : The imine intermediate is treated with a carboxamide source to yield the target compound.
Research indicates that (2Z)-6-bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide exhibits significant biological activities, particularly in cancer research. Its structural characteristics may enhance its reactivity and interactions with biological targets.
Key Biological Activities:
- Anticancer Properties : Preliminary studies suggest potential effectiveness against various cancer cell lines.
- Mechanisms of Action : Investigations into its mechanisms of action are ongoing, focusing on its ability to induce apoptosis in cancer cells.
Applications in Medicinal Chemistry
The compound's unique structure allows for various applications in medicinal chemistry, including:
- Drug Development : Due to its biological activity, it serves as a lead compound for developing new anticancer agents.
- Pharmacodynamics Studies : Understanding interaction profiles is crucial for optimizing therapeutic efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activity and potential therapeutic applications of this compound:
- Anticancer Efficacy Study : A study demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines, indicating its potential as an anticancer agent.
- Mechanistic Insights : Research focused on elucidating the mechanisms by which this compound induces apoptosis, providing insights into its role as a therapeutic agent.
- Structure-Activity Relationship (SAR) : Investigations into how structural modifications affect biological activity have been conducted, helping to refine future drug design efforts.
Chemical Reactions Analysis
Hydrolysis Reactions
The imine group (–C=N–) and amide linkage (–CONH–) undergo hydrolysis under specific conditions:
Hydrolysis kinetics depend on substituent electronic effects. The electron-withdrawing cyano group accelerates imine hydrolysis compared to unsubstituted analogs.
Reduction Reactions
The imine and aromatic nitro groups (if present) are reducible:
Reduction selectivity favors the imine group over the amide under mild conditions.
Nucleophilic Substitution at Bromine
The bromine at position 6 participates in SNAr reactions:
Reactivity follows the order: Br > Cl in analogous compounds due to better leaving-group ability .
Cyclization and Heterocycle Formation
The compound undergoes cyclization to form fused heterocycles:
These reactions exploit the amide’s nucleophilicity and the imine’s electrophilicity .
Oxidation Reactions
Controlled oxidation modifies the chromene ring:
Oxidation pathways are sensitive to chromene ring substitution patterns .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs differing in substituents on the imino-phenyl ring or carboxamide moiety. These structural variations influence molecular weight, polarity, and biological activity.
Key Structural and Functional Insights
Electronic Effects: The 3-cyanophenyl group in the target compound provides strong electron-withdrawing effects, which may enhance binding affinity to enzymes or receptors reliant on electron-deficient aromatic interactions . The 4-phenoxyphenyl substituent () introduces steric bulk and hydrophobicity, likely reducing solubility but favoring interactions with hydrophobic protein pockets.
Bioactivity Implications: The thiazolyl-carboxamide group in the 4-chlorophenyl analog () adds a heterocyclic motif, which is frequently associated with kinase inhibition or antimicrobial activity. This modification could broaden the compound’s therapeutic scope compared to the simpler carboxamide in the target compound. Fluorine and chlorine atoms () are known to improve metabolic stability and bioavailability by resisting oxidative degradation .
However, this may reduce blood-brain barrier penetration. The thiazole-containing analog () has the highest molecular weight (484.73 g/mol), which could limit oral bioavailability under Lipinski’s rule of five guidelines.
Q & A
What are the optimized synthetic routes for (2Z)-6-bromo-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide?
Basic Synthesis : The compound can be synthesized via a multi-step process starting with brominated chromene precursors. A key step involves imine formation between a 3-cyanophenylamine derivative and a 6-bromo-chromene-3-carboxaldehyde intermediate under reflux in anhydrous ethanol. Purification is typically achieved via recrystallization using dimethylformamide (DMF) or column chromatography .
Advanced Optimization : To improve yield, consider microwave-assisted synthesis for imine formation, reducing reaction time from hours to minutes. Catalytic amounts of acetic acid can enhance reaction efficiency. Monitor intermediates using TLC with UV-active visualization (254 nm) and confirm purity via HPLC (>95%) .
How can advanced structural characterization resolve ambiguities in NMR data?
Basic Methods : Standard /-NMR and high-resolution mass spectrometry (HRMS) confirm molecular weight and functional groups. For the Z-configuration, NOESY NMR can detect spatial proximity between the imine proton and chromene aromatic protons .
Advanced Techniques : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software provides unambiguous confirmation of stereochemistry and crystal packing. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factor <0.05 ensure accuracy. Hydrogen bonding networks (e.g., O–H⋯O interactions) can be mapped to explain solubility behavior .
What experimental designs assess biological activity in kinase inhibition studies?
Basic Screening : Use in vitro kinase assays (e.g., ADP-Glo™) to test inhibitory activity against targets like CDK2 or Aurora kinases. IC values are determined via dose-response curves (1 nM–100 µM range) .
Advanced Models : For in vivo efficacy, employ xenograft models (e.g., murine colon cancer) with oral administration (10–50 mg/kg). Monitor tumor volume and perform pharmacokinetic analysis (plasma t, bioavailability) using LC-MS/MS. Compare results with structural analogs to establish SAR .
How can solubility challenges in aqueous buffers be mitigated for bioassays?
Basic Approach : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. For cell-based assays, pre-dissolve in DMF and dilute in culture media .
Advanced Strategy : Synthesize prodrugs (e.g., phosphate esters) to enhance hydrophilicity. Characterize solubility via shake-flask method in PBS (pH 7.4) and validate stability using -NMR in DO .
How to address contradictions between computational and experimental binding affinity data?
Basic Resolution : Cross-validate docking predictions (AutoDock Vina) with surface plasmon resonance (SPR) assays. Use a range of ligand concentrations (1–100 µM) to calculate K values .
Advanced Analysis : Perform molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories) to assess conformational stability. Mutagenesis studies (e.g., alanine scanning) can identify critical binding residues, reconciling discrepancies .
What methods evaluate thermal stability for formulation development?
Basic Analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition onset (typically >200°C) and melting points. Heating rate: 10°C/min under N .
Advanced Profiling : Isothermal calorimetry (ITC) quantifies enthalpy changes during degradation. Pair with LC-MS to identify degradation products (e.g., de-bromination or imine hydrolysis) .
How to ensure enantiomeric purity in asymmetric synthesis?
Basic Testing : Chiral HPLC with polysaccharide columns (Chiralpak® AD-H) and hexane:isopropanol mobile phase. Compare retention times with racemic standards .
Advanced Validation : Vibrational circular dichroism (VCD) confirms absolute configuration. Computational VCD spectra (B3LYP/6-31G*) are matched to experimental data for <1% enantiomeric excess (ee) error .
What mechanistic insights can be gained from kinetic studies?
Basic Kinetics : Pseudo-first-order experiments under varying pH (3–10) and temperatures (25–60°C). Monitor reaction progress via UV-Vis at λ = 320 nm .
Advanced Profiling : Stopped-flow spectroscopy captures rapid intermediates (ms timescale). Global fitting of data (e.g., SPECFIT) reveals rate constants and transition states .
How to identify degradation pathways under accelerated storage conditions?
Basic Protocol : Stress testing at 40°C/75% RH for 4 weeks. Analyze samples via UPLC-PDA (C18 column, acetonitrile:HO gradient). Major degradants (e.g., oxidation at the cyanophenyl group) are quantified .
Advanced Elucidation : High-resolution LC-QTOF-MS/MS fragments degradants (CE = 10–30 eV). Proposed structures are validated via -NMR isolation and 2D-COSY .
What strategies screen for polymorphic forms in crystallization?
Basic Screening : Solvent recrystallization (e.g., ethanol, acetone) with slow evaporation. Analyze forms via PXRD (Cu-Kα radiation) and compare with simulated patterns (Mercury 4.3) .
Advanced Methods : Use high-throughput crystallization robots (e.g., Crystal16®) with 96 solvent combinations. Pair with Raman spectroscopy to detect subtle lattice differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
